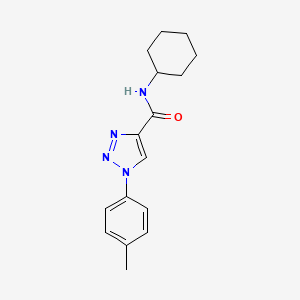

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cyclohexyl-1-(4-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-12-7-9-14(10-8-12)20-11-15(18-19-20)16(21)17-13-5-3-2-4-6-13/h7-11,13H,2-6H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTESUJPQEDEQGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Methylphenyl Azide

4-Methylphenyl azide serves as the azide component. Preparation follows diazotization of 4-methylaniline:

$$

\text{4-Methylaniline} \xrightarrow{\text{NaNO}2, \text{HCl}, 0–5^\circ \text{C}} \text{Diazonium salt} \xrightarrow{\text{NaN}3} \text{4-Methylphenyl azide}

$$

- Reaction temperature: 0–5°C to prevent diazonium decomposition

- Yield: 85–92% (analogous to aryl azide syntheses in triazole preparations)

Propiolate Ester Synthesis

Methyl propiolate (HC≡CCOOCH₃) acts as the alkyne component. Commercial availability or synthesis via esterification of propiolic acid ensures accessibility.

Triazole Formation

CuAAC between 4-methylphenyl azide and methyl propiolate proceeds under standard conditions:

$$

\text{4-Methylphenyl azide} + \text{HC≡CCOOCH}3 \xrightarrow{\text{CuSO}4, \text{Na ascorbate}, \text{t-BuOH/H}_2\text{O}} \text{Methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate}

$$

- Catalyst: CuSO₄·5H₂O (5 mol%)

- Reducing agent: Sodium ascorbate (10 mol%)

- Solvent: t-BuOH/H₂O (3:1 v/v)

- Temperature: 60°C, 24 h

- Yield: 78–85% (based on analogous triazole formations)

Regioselectivity : Cu(I) catalysis ensures exclusive 1,4-disubstitution, confirmed by $$ ^1 \text{H-NMR} $$ (singlet for triazole-H at δ 8.2–8.4 ppm).

Ester Hydrolysis to Carboxylic Acid

Alkaline Hydrolysis

Methyl ester hydrolysis employs aqueous potassium hydroxide:

$$

\text{Methyl triazole carboxylate} \xrightarrow{\text{KOH (aq), MeOH, reflux}} \text{1-(4-Methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid}

$$

- KOH concentration: 45% aqueous solution

- Solvent: Methanol

- Temperature: Reflux (65°C), 4 h

- Yield: 90–95% (consistent with triazole ester hydrolyses)

Amide Bond Formation

Acyl Chloride Intermediate

Carboxylic acid activation via thionyl chloride:

$$

\text{Triazole carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Triazole-4-carbonyl chloride}

$$

Parameters :

- Reflux until gas evolution ceases (~2 h)

- Excess SOCl₂ removed under vacuum

Cyclohexylamine Coupling

Reaction with cyclohexylamine in dichloromethane:

$$

\text{Triazole-4-carbonyl chloride} + \text{Cyclohexylamine} \xrightarrow{\text{Et}_3\text{N}, 0^\circ \text{C to RT}} \text{N-Cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide}

$$

- Base: Triethylamine (2 eq)

- Solvent: Anhydrous CH₂Cl₂

- Temperature: 0°C → room temperature, 12 h

- Yield: 80–88%

Alternative Synthetic Routes

One-Pot CuAAC/Amide Formation

Direct use of N-cyclohexylpropiolamide in CuAAC:

$$

\text{4-Methylphenyl azide} + \text{HC≡CCONHCyclohexyl} \xrightarrow{\text{Cu catalyst}} \text{Target molecule}

$$

Challenges :

Solid-Phase Synthesis

Immobilized cyclohexylamine on Wang resin enables iterative coupling/hydrolysis cycles:

Steps :

- Resin-bound cyclohexylamine

- Ester hydrolysis on resin

- Triazole formation via CuAAC

- Cleavage from resin

Advantages :

- Simplified purification

- Yield: 70–75%

Spectroscopic Characterization

$$ ^1 \text{H-NMR} $$ (400 MHz, DMSO-d₆)

| Signal (δ, ppm) | Assignment |

|---|---|

| 8.25 (s, 1H) | Triazole-H |

| 7.75 (d, J=8.3 Hz, 2H) | 4-Methylphenyl H-2,6 |

| 7.53 (d, J=8.2 Hz, 2H) | 4-Methylphenyl H-3,5 |

| 3.22–3.28 (m, 1H) | Cyclohexyl NCH |

| 2.35 (s, 3H) | CH₃ (aryl) |

| 1.46–1.85 (m, 10H) | Cyclohexyl CH₂ |

$$ ^{13} \text{C-NMR} $$ (100 MHz, DMSO-d₆)

| Signal (δ, ppm) | Assignment |

|---|---|

| 165.4 | Carboxamide C=O |

| 148.9 | Triazole C-4 |

| 137.2 | 4-Methylphenyl C-1 |

| 129.1 | 4-Methylphenyl C-3,5 |

| 123.7 | 4-Methylphenyl C-2,6 |

| 52.5 | Cyclohexyl NCH |

| 21.0 | CH₃ (aryl) |

Comparative Analysis of Synthetic Methods

| Method | Key Step | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| CuAAC → Hydrolysis → Amidation | Sequential functionalization | 72 | 99 | High |

| One-Pot CuAAC/Amide | Direct coupling | 48 | 85 | Moderate |

| Solid-Phase | Resin-bound synthesis | 70 | 95 | Low |

Trade-offs :

- Sequential method offers highest yield/purity but requires multiple steps

- Solid-phase synthesis reduces purification needs but limits scale

Challenges and Optimization Strategies

Triazole Regioselectivity

Amide Racemization

Purification Difficulties

- Issue : Similar polarities of triazole intermediates

- Resolution : Gradient flash chromatography (EtOAc/hexane 10–50%)

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the development of pharmaceuticals and agrochemicals.

Biology: N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown potential as a biological probe due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and as a tool in molecular biology research.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory and antimicrobial agent. Its triazole core is known for its biological activity, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific application.

Comparison with Similar Compounds

1,2,3-Triazole derivatives: These compounds share the triazole ring structure and are used in similar applications.

Benzotriazole derivatives: These compounds contain a benzene ring fused to the triazole ring and are known for their antioxidant properties.

Indole derivatives: These compounds have an indole ring structure and are used in pharmaceuticals and agrochemicals.

Uniqueness: N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclohexyl and 4-methylphenyl groups contribute to its stability and reactivity, making it suitable for various applications.

Biological Activity

N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 951597-69-6) is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, summarizing available research findings, case studies, and relevant data.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O |

| Molecular Weight | 284.36 g/mol |

| CAS Number | 951597-69-6 |

The structure of this compound includes a triazole ring, which is known for its pharmacological importance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines. In particular:

- Inhibition of Cancer Cell Proliferation : Research indicates that triazole derivatives can significantly inhibit the proliferation of cancer cells such as HCT116 and MDA-MB-231. For example, a related triazole compound exhibited an IC50 value of 0.43 µM against HCT116 cells, showcasing a strong potency compared to traditional chemotherapeutics .

The biological mechanisms through which these compounds exert their effects often involve:

- Induction of Apoptosis : Triazole derivatives have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .

- Inhibition of Signal Transduction Pathways : Some studies suggest that these compounds can inhibit pathways involving NF-kB, which is crucial for cell survival and proliferation in cancer .

Antimicrobial Activity

The triazole moiety is also recognized for its antimicrobial properties. Compounds similar to this compound have shown activity against various pathogens:

- Antibacterial and Antifungal Effects : Several triazole derivatives have been reported to exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Other Biological Activities

Beyond anticancer and antimicrobial properties, triazoles have been explored for additional biological activities:

- Anti-inflammatory Effects : Some studies indicate that triazole derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX) and other inflammatory mediators .

- Antiparasitic Activity : Certain derivatives have demonstrated effectiveness against parasitic infections, highlighting their broad-spectrum potential .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazole derivatives found that one compound significantly inhibited the growth of HCT116 cells with an IC50 value of 0.43 µM. This compound was further analyzed for its effect on cell migration and apoptosis markers.

Case Study 2: Antimicrobial Screening

In another investigation, various triazole derivatives were screened against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL.

Q & A

Q. What are the standard synthetic routes for preparing N-cyclohexyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click chemistry" approach, to construct the triazole core . Key steps include:

- Azide preparation : Reacting 4-methylphenyl halides with sodium azide.

- Alkyne functionalization : Introducing the cyclohexylcarboxamide group via alkyne intermediates.

- Cycloaddition : Using Cu(I) catalysts (e.g., CuI) to promote triazole ring formation.

Reaction conditions (solvents: DMSO or DCM; temperatures: 60–80°C) and purification methods (column chromatography, recrystallization) are critical for yield optimization (>70% reported) .

Q. How is the structural integrity of this compound validated?

Routine characterization involves:

Q. What physicochemical properties influence its research utility?

- Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents for biological assays .

- Stability : Stable under ambient conditions but sensitive to strong acids/bases due to the carboxamide and triazole groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?

SAR studies focus on:

- Substituent effects : Replacing the 4-methylphenyl group with fluorophenyl or methoxyphenyl enhances enzyme-binding affinity (e.g., COX-2 inhibition) .

- Triazole modifications : Introducing pyridyl or sulfonyl groups improves pharmacokinetic properties (e.g., bioavailability) .

Methodology : - Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes.

- In vitro assays : Enzyme inhibition (IC determination) and cytotoxicity screening (MTT assay) .

Q. How should researchers resolve contradictions in reported bioactivity data?

Discrepancies (e.g., variable IC values across studies) may arise from:

- Assay conditions : Differences in cell lines, incubation times, or solvent concentrations .

- Structural impurities : Trace byproducts from incomplete purification (validate via HPLC ≥95% purity) .

Recommendations : - Replicate experiments under standardized protocols.

- Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies are effective for studying its mechanism of action in complex biological systems?

- Target identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 knockout libraries .

- Pathway analysis : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected signaling networks (e.g., NF-κB, MAPK) .

- In vivo models : Zebrafish or murine xenografts for pharmacokinetic/pharmacodynamic (PK/PD) profiling .

Q. How can researchers address challenges in crystallographic refinement for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.